molecular formula C6H13NO3 B2597454 3-Amino-2-hydroxy-4-methylpentanoic acid CAS No. 117213-88-4

3-Amino-2-hydroxy-4-methylpentanoic acid

Cat. No. B2597454
CAS RN: 117213-88-4
M. Wt: 147.174
InChI Key: GOFAZNNHAIDEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-hydroxy-4-methylpentanoic acid is an organic compound with the chemical formula C6H13NO3 . It falls under the category of α-amino acids and contains both an amino group and a hydroxy group. The compound is a white to yellow solid and is sparingly soluble in water. Its molecular weight is approximately 147.17 g/mol .

Scientific Research Applications

  • Chemical Synthesis and Stereochemistry :

    • 3-Amino-2-hydroxy-4-methylpentanoic acid has been a focus in stereoselective synthesis research. One study detailed the synthesis of diastereomers of this compound, contributing to the understanding of the stereochemistry in marine toxins like janolusimide and antitumor antibiotics like bleomycin A2 (Giordano, Spinella, & Sodano, 1999).
  • Role in Biological Activity :

    • Research has explored the role of derivatives of this amino acid in biological activity. For instance, the compound N-(β-Carboxyethyl)-α-isoleucine, related to this compound, was found to have interesting biological properties, formed during a reaction between acrylamide and isoleucine (Nehls, Hanebeck, Becker, & Emmerling, 2013).
  • Application in Synthesis of Amino Acids :

    • The compound has been used in the enantiospecific synthesis of various amino acids, contributing to pharmaceutical and biochemical research. For example, a study on the synthesis of different stereoisomers of 3-hydroxy-2-methylpentanoic acid and its modified acids, which are crucial for investigating substrate selectivity in polyketide synthase domains (Harris et al., 1998).
  • Analytical Chemistry Applications :

    • In analytical chemistry, methods for the quantitative determination of related hydroxy acids, including 2-hydroxy-4-methylpentanoic acid, have been developed and applied to various substances like wines and other alcoholic beverages, indicating the significance of these compounds in sensory analysis (Gracia-Moreno, Lopez, & Ferreira, 2015).
  • Antimetabolite Research :

    • Synthesis studies of similar compounds like N5-Hydroxy-2-methylornithine have provided insights into their roles as antimetabolites, which are significant in the field of microbiology and pharmaceutical sciences (Maehr & Leach, 1978).
  • Crystallography and Material Science :

    • The crystal structure of new polymorphs of related amino acids, such as (2S,3S)-2-amino-3-methylpentanoic acid, is a topic of interest in the field of crystallography and material science, highlighting the structural properties of these compounds (Curland, Meirzadeh, & Diskin‐Posner, 2018).

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

3-amino-2-hydroxy-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3(2)4(7)5(8)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFAZNNHAIDEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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